(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile

Description

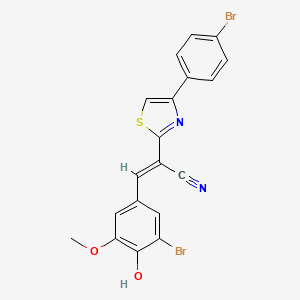

The compound “(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile” (hereafter referred to as Compound A) is a brominated acrylonitrile derivative featuring a thiazole core. Its molecular formula is C₁₉H₁₂Br₂N₂O₂S, with a molecular weight of 483.2 g/mol. The structure includes two brominated aromatic systems: a 3-bromo-4-hydroxy-5-methoxyphenyl group and a 4-(4-bromophenyl)thiazole moiety, linked via an α,β-unsaturated acrylonitrile bridge .

Properties

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2N2O2S/c1-25-17-8-11(7-15(21)18(17)24)6-13(9-22)19-23-16(10-26-19)12-2-4-14(20)5-3-12/h2-8,10,24H,1H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFWRNVCHPCWBB-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C19H15Br2N2O3S

- Molecular Weight : 487.21 g/mol

- CAS Number : Not explicitly provided in the search results.

The presence of bromine, methoxy, and hydroxyl groups in its structure suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives similar to this compound exhibit significant antitumor properties. A study found that thiazole-containing compounds often show cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were reported to have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific tumor cell lines, outperforming standard chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Related Compounds

| Compound ID | IC50 (µg/mL) | Cell Line | Reference |

|---|---|---|---|

| Compound 9 | 1.61 | Jurkat | |

| Compound 10 | 1.98 | A-431 | |

| Compound 13 | < Doxorubicin | Various Tumors |

Antimicrobial Activity

The compound's thiazole moiety is associated with notable antimicrobial activity. In vitro studies on related thiazole derivatives have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were found to be as low as 0.22 µg/mL, indicating strong antibacterial properties .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | MIC (µg/mL) | Pathogen | Reference |

|---|---|---|---|

| Compound 7b | 0.22 | Staphylococcus aureus | |

| Compound 10 | 0.25 | Escherichia coli |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-donating groups such as methoxy and hydroxyl significantly enhances the biological activity of these compounds. The thiazole ring is crucial for maintaining cytotoxic activity, while substitutions on the phenyl rings can modulate potency .

Case Studies

-

Case Study on Anticancer Properties :

A series of thiazole derivatives were synthesized and tested for their anticancer effects. The study highlighted that specific substitutions on the phenyl ring improved interaction with cancer cell receptors, leading to increased cytotoxicity . -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The results indicated a correlation between structural modifications and enhanced antibacterial activity, emphasizing the potential for developing new antibiotics based on these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A belongs to a class of acrylonitrile-thiazole hybrids, which are studied for their diverse pharmacological and material science applications. Below is a comparison with structurally related compounds:

Crystallographic and Electronic Properties

- Crystallinity : Compounds with thiazole cores, such as those in , crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit. Their planar conformations facilitate π-π stacking, a feature critical for material stability. Compound A’s bulky bromo and methoxy groups may disrupt such packing, reducing crystallinity compared to fluorinated analogs .

- Reactivity : The acrylonitrile group in Compound A is electron-deficient due to the nitrile’s strong electron-withdrawing effect, making it susceptible to nucleophilic attack. This contrasts with triazole-containing analogs (e.g., ), where the triazole ring’s electron-rich nature dominates reactivity .

- Aromaticity : Computational studies (DFT, Hirshfeld surface analysis) on similar triazole-thiazole hybrids reveal delocalized electron densities and intermolecular interactions (e.g., C–H···O, Br···Br contacts) that stabilize supramolecular architectures . Compound A’s hydroxyl and methoxy groups may introduce additional hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.